molecular formula C21H23N5O B2515710 7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile CAS No. 868153-01-9

7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

Cat. No.: B2515710
CAS No.: 868153-01-9
M. Wt: 361.449
InChI Key: IVPXCZPECLZCAZ-UHFFFAOYSA-N
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Description

7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a complex organic compound with a unique structure that includes a morpholine ring and a triazatetracyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine hydrate, acetic acid, and various catalysts to facilitate the cyclization and substitution steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reaction rates.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Mechanism of Action

The mechanism of action of 7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied as a selective inhibitor of phosphoinositide 3-kinase β, which plays a role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile apart is its unique combination of a triazatetracyclic core and a morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

7-methyl-3-(2-morpholin-4-ylethyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-15-16-6-7-25(9-8-24-10-12-27-13-11-24)21(16)26-19-5-3-2-4-18(19)23-20(26)17(15)14-22/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPXCZPECLZCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CCN5CCOCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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